N-2 vs. N-1 Tetrazole Regioisomerism Drives Superior Anticancer Potency
N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is an N-2 substituted tetrazolyl-benzothiazole (TBT). A direct comparative study of N-2 versus N-1 substituted TBTs demonstrated that N-2 substituted compounds are generally more active as antiproliferative agents. The most potent N-2 TBT (compound 11g) exhibited IC₅₀ values of 5.3 µg/mL against MCF-7 and 10.4 µg/mL against MDA-MB-231 breast cancer cell lines, while N-1 isomers were significantly less potent [1]. Although the exact IC₅₀ of the target compound was not reported in that study, the N-2 substitution pattern is the key structural determinant of enhanced activity within the TBT class. Users prioritizing potency should select N-2 over N-1 tetrazole-substituted benzothiazole carboxamides for screening.
| Evidence Dimension | Anticancer potency (IC₅₀) against human breast cancer cell lines |
|---|---|
| Target Compound Data | N-2 substituted TBT (general class); compound 11g: IC₅₀ = 5.3 µg/mL (MCF-7), 10.4 µg/mL (MDA-MB-231) |
| Comparator Or Baseline | N-1 substituted TBT isomers; IC₅₀ values not individually specified but described as significantly less active |
| Quantified Difference | N-2 TBTs are generally more active than N-1 isomers; compound 11g represents the most potent N-2 inhibitor identified |
| Conditions | In vitro cytotoxicity assay against human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines |
Why This Matters
The N-2 tetrazole substitution pattern is a critical determinant of anticancer potency in TBTs, making regioisomeric identity a key selection criterion for procurement in oncology-focused screening campaigns.
- [1] Hsu, Y.-J.; Shi, W.-X.; Tseng, Y.-C.; Chiu, T.-H.; Cheng, M.-H.; Chen, K.-T. Facile synthesis and anticancer activity of tetrazolyl-benzothiazole derivatives. J. Heterocycl. Chem. 2023, DOI: 10.1002/jhet.4734. View Source
